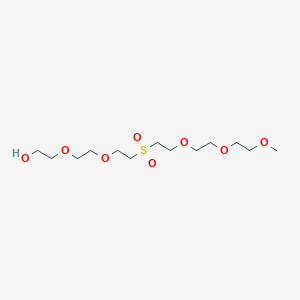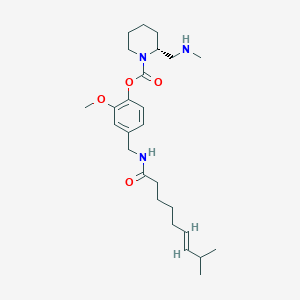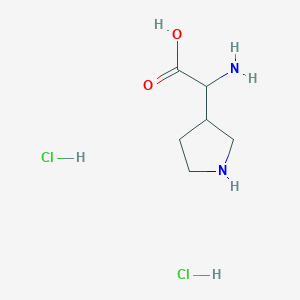
2-Amino-2-(pyrrolidin-3-YL)acetic acid 2hcl
Vue d'ensemble
Description
2-Amino-2-(pyrrolidin-3-YL)acetic acid 2hcl, also known as pyrrolidin-3-ylglycine, is a chemical compound with the CAS Number: 1521451-92-2 . It has a molecular weight of 144.17 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids involves the condensation of substituted 2-aminopyridines with α-halo ketones, followed by the introduction of a carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .Molecular Structure Analysis
The InChI code for 2-Amino-2-(pyrrolidin-3-YL)acetic acid 2hcl is 1S/C6H12N2O2/c9-6(10)4-8-5-1-2-7-3-5/h5,7-8H,1-4H2,(H,9,10) . This indicates the presence of a pyrrolidine ring, an amino group, and an acetic acid moiety in the molecule.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Construction of γ-Aminobutyric Acid Analogues : 2-(pyrrolidine-3-yl)acetic acid derivatives, which include 2-Amino-2-(pyrrolidin-3-YL)acetic acid 2hcl, are synthesized as cyclic γ-aminobutyric acid analogues. Key steps involve intermolecular [2+2]-photocycloaddition and fragmentation reactions of cyclobutane moieties (Petz et al., 2019).
Approach to Diastereomerically Pure Pyrrolidinones : This chemical is used in the synthesis of 1,3,4-trisubstituted pyrrolidin-2-ones. The process involves oxidative cyclisation, leading to the synthesis of biologically active amino acids, including pyrrolidineacetic acid in enantiomerically pure forms (Galeazzi et al., 1996).
Biological Applications
GABA Transport Inhibitors : 2-substituted pyrrolidine-2-yl-acetic acid derivatives are used in designing GABA transport inhibitors. These compounds show significant potencies and selectivity for specific GABA transporter proteins (Steffan et al., 2015).
Sphingosine-1-Phosphate Receptor Agonists : Derivatives of 2-Amino-2-(pyrrolidin-3-YL)acetic acid 2hcl, such as 2-aryl(pyrrolidin-4-yl)acetic acids, have been synthesized and evaluated for their biological activities as agonists of S1P receptors. These compounds are found to lower lymphocyte counts and possess good pharmacokinetic properties (Yan et al., 2006).
Chemical Properties and Structural Analysis
Crystal Structure Studies : The compound's derivatives are analyzed for their molecular properties using DFT and quantum chemical calculations, which include assessments of the highest occupied molecular orbital (HOMO) and lowest unoccupied orbital (LUMO) energies (Bouklah et al., 2012).
Synthesis of Complex Structures : The compound is involved in the synthesis of complex structures like (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, indicating its versatility in organic synthesis and structural studies (Chui et al., 2004).
Propriétés
IUPAC Name |
2-amino-2-pyrrolidin-3-ylacetic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c7-5(6(9)10)4-1-2-8-3-4;;/h4-5,8H,1-3,7H2,(H,9,10);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBJVOBXDWYSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(pyrrolidin-3-YL)acetic acid 2hcl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-Chloro-2-pyridyl)sulfonyl]ethyl 3-chlorobenzoate](/img/structure/B3324525.png)

![(R)-5-bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B3324555.png)
![4-[3-(3,4-Dicarboxyphenoxy)phenoxy]phthalic acid](/img/structure/B3324563.png)
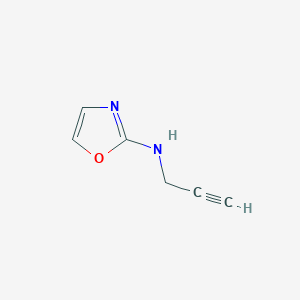


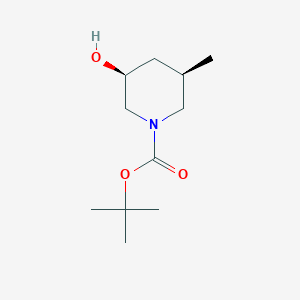
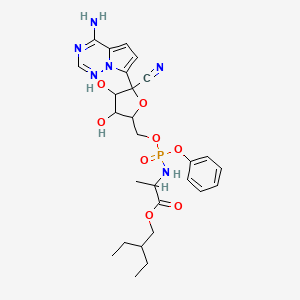
![6-Hydroxybenzo[B]Thiophene 1,1-Dioxide](/img/structure/B3324611.png)
![tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B3324612.png)
